molecular formula C9H12BrN5 B13628043 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B13628043
M. Wt: 270.13 g/mol
InChI Key: WVEQMPAACMXRQU-UHFFFAOYSA-N
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Description

4-Bromo-1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative with a unique substitution pattern. Its structure features a pyrazole core substituted with a bromine atom at position 4, an amine group at position 3, and a (1,3-dimethyl-1H-pyrazol-5-yl)methyl group at position 1. The latter substituent introduces a secondary pyrazole moiety, creating a branched heterocyclic system. This compound’s molecular formula is estimated as C₁₀H₁₂BrN₅ (molecular weight ~322.14 g/mol), derived from the integration of its substituents: the main pyrazole ring (C₃H₃BrN₂), the (1,3-dimethylpyrazol-5-yl)methyl group (C₆H₈N₂), and the amine group.

Properties

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

IUPAC Name

4-bromo-1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12BrN5/c1-6-3-7(14(2)12-6)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13)

InChI Key

WVEQMPAACMXRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2C=C(C(=N2)N)Br)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves the following steps:

Chemical Reactions Analysis

4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, emphasizing substituent effects, molecular properties, and research findings.

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₁₀H₁₂BrN₅ 322.14 (est.) 1: (1,3-dimethylpyrazol-5-yl)methyl; 3: NH₂; 4: Br Potential kinase inhibition; modular synthesis -
4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈BrCl₂N₃ 321.01 1: (2,4-dichlorophenyl)methyl; 3: NH₂; 4: Br High purity (95%); used in halogenated drug intermediates
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine C₁₀H₉BrN₃ 251.11 1: phenyl; 3: cyclopropyl; 4: Br; 5: NH₂ Commercial availability; structural diversity studies
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉Br₂N₃ 331.01 1: 4-bromophenyl; 3: CH₃; 4: Br; 5: NH₂ Catalogued in chemical libraries (AldrichCPR)
4-Bromo-5-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 178.0 3: NH₂; 4: Br; 5: CH₃ Simple analog; used in ligand design

Key Comparisons:

Substituent Effects on Reactivity and Solubility :

  • The target compound’s (1,3-dimethylpyrazol-5-yl)methyl group introduces steric bulk and electron-donating methyl groups, likely enhancing solubility in polar solvents compared to 4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine (), where electron-withdrawing Cl groups reduce electron density .
  • 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine () features a cyclopropyl group, which may confer rigidity and influence binding interactions in biological targets .

Positional Isomerism: The target compound’s amine at position 3 contrasts with 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (), where the amine is at position 5.

Biological Activity: Analog N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide () demonstrates that bromine substitution in pyrazole derivatives correlates with enhanced bioactivity, suggesting the target compound may exhibit similar pharmacological properties .

Synthetic Utility :

  • The target compound’s branched pyrazole substituent offers a versatile handle for further functionalization, unlike simpler analogs like 4-Bromo-5-methyl-1H-pyrazol-3-amine (), which lacks such complexity .

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